Cas no 1807148-81-7 (2-(Aminomethyl)-6-cyano-3-(difluoromethyl)-4-hydroxypyridine)

2-(Aminomethyl)-6-cyano-3-(difluoromethyl)-4-hydroxypyridine is a versatile pyridine derivative with a unique functional group arrangement, offering potential applications in pharmaceutical and agrochemical research. The presence of an aminomethyl group enhances reactivity for further derivatization, while the cyano and difluoromethyl substituents contribute to electronic modulation and metabolic stability. The hydroxyl group at the 4-position provides a site for hydrogen bonding or additional chemical modifications. This compound’s structural features make it a valuable intermediate for designing bioactive molecules, particularly in the development of enzyme inhibitors or fluorinated analogs. Its balanced polarity and functional diversity allow for tailored synthetic pathways in medicinal and crop protection chemistry.
2-(Aminomethyl)-6-cyano-3-(difluoromethyl)-4-hydroxypyridine structure
1807148-81-7 structure
Product Name:2-(Aminomethyl)-6-cyano-3-(difluoromethyl)-4-hydroxypyridine
CAS No:1807148-81-7
MF:C8H7F2N3O
MW:199.157488107681
CID:4875122
Update Time:2025-05-24

2-(Aminomethyl)-6-cyano-3-(difluoromethyl)-4-hydroxypyridine Chemical and Physical Properties

Names and Identifiers

    • 2-(Aminomethyl)-6-cyano-3-(difluoromethyl)-4-hydroxypyridine
    • Inchi: 1S/C8H7F2N3O/c9-8(10)7-5(3-12)13-4(2-11)1-6(7)14/h1,8H,3,12H2,(H,13,14)
    • InChI Key: FEZONLPVGFZUBU-UHFFFAOYSA-N
    • SMILES: FC(C1C(C=C(C#N)NC=1CN)=O)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 375
  • XLogP3: -0.4
  • Topological Polar Surface Area: 78.9

2-(Aminomethyl)-6-cyano-3-(difluoromethyl)-4-hydroxypyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029043456-250mg
2-(Aminomethyl)-6-cyano-3-(difluoromethyl)-4-hydroxypyridine
1807148-81-7 97%
250mg
$988.80 2022-03-31
Alichem
A029043456-500mg
2-(Aminomethyl)-6-cyano-3-(difluoromethyl)-4-hydroxypyridine
1807148-81-7 97%
500mg
$1,711.50 2022-03-31
Alichem
A029043456-1g
2-(Aminomethyl)-6-cyano-3-(difluoromethyl)-4-hydroxypyridine
1807148-81-7 97%
1g
$2,950.20 2022-03-31

2-(Aminomethyl)-6-cyano-3-(difluoromethyl)-4-hydroxypyridine Related Literature

Additional information on 2-(Aminomethyl)-6-cyano-3-(difluoromethyl)-4-hydroxypyridine

Introduction to 2-(Aminomethyl)-6-cyano-3-(difluoromethyl)-4-hydroxypyridine (CAS No. 1807148-81-7) and Its Applications in Modern Chemical Biology

2-(Aminomethyl)-6-cyano-3-(difluoromethyl)-4-hydroxypyridine, identified by its CAS number 1807148-81-7, is a specialized heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their versatility in pharmaceutical and agrochemical applications. The presence of multiple functional groups, including an aminomethyl side chain, a cyano group, a difluoromethyl substituent, and a hydroxyl group, makes this molecule a promising candidate for various biochemical interactions and drug development processes.

The structural composition of 2-(Aminomethyl)-6-cyano-3-(difluoromethyl)-4-hydroxypyridine imparts several advantageous characteristics that are highly relevant in contemporary medicinal chemistry. The aminomethyl group serves as a versatile handle for further chemical modifications, enabling the synthesis of more complex derivatives with tailored biological activities. Additionally, the cyano group introduces a polar electron-withdrawing effect, which can influence the compound's solubility and reactivity in biological systems. The difluoromethyl substituent is particularly noteworthy, as fluorine atoms are frequently incorporated into pharmaceuticals to enhance metabolic stability, binding affinity, and overall efficacy. Finally, the hydroxyl group provides another site for functionalization and interaction with biological targets.

In recent years, there has been a growing interest in developing novel small molecules that can modulate biological pathways associated with human health and disease. The compound 2-(Aminomethyl)-6-cyano-3-(difluoromethyl)-4-hydroxypyridine has been explored in several cutting-edge research studies aimed at identifying potential therapeutic agents. One notable area of investigation involves its application as an intermediate in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The combination of the aminomethyl, cyano, and difluoromethyl groups provides a scaffold that can be optimized to interact with specific kinase domains, thereby inhibiting abnormal signaling pathways.

Furthermore, the hydroxyl group in this compound allows for further derivatization into more complex structures that may exhibit enhanced bioavailability or targeted delivery properties. This flexibility makes it an attractive building block for drug discovery programs focused on developing next-generation therapeutics. Recent advancements in computational chemistry have also enabled researchers to predict the binding modes of this compound with high precision, facilitating the design of more effective derivatives.

The role of fluorinated compounds in medicinal chemistry cannot be overstated. The introduction of fluorine atoms into molecular structures often leads to improved pharmacokinetic profiles, including increased bioavailability and reduced susceptibility to metabolic degradation. In the case of 2-(Aminomethyl)-6-cyano-3-(difluoromethyl)-4-hydroxypyridine, the presence of the difluoromethyl group is particularly significant, as it has been shown to enhance binding affinity to biological targets such as enzymes and receptors. This feature has been leveraged in several high-throughput screening campaigns aimed at identifying novel drug candidates.

Another area where this compound has shown promise is in the development of antimicrobial agents. The unique combination of functional groups makes it capable of interacting with bacterial enzymes and cell wall components, potentially leading to the discovery of new antibiotics. Additionally, its ability to undergo further modifications allows researchers to fine-tune its antimicrobial properties for specific applications.

The synthesis of 2-(Aminomethyl)-6-cyano-3-(difluoromethyl)-4-hydroxypyridine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired framework efficiently. These synthetic strategies not only highlight the compound's complexity but also demonstrate the sophistication of modern chemical synthesis techniques.

In conclusion,2-(Aminomethyl)-6-cyano-3-(difluoromethyl)-4-hydroxypyridine (CAS No. 1807148-81-7) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features and functional groups make it a versatile tool for drug discovery and development across multiple therapeutic areas. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of today's most pressing medical challenges.

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